molecular formula C7H12N2O2 B6335904 4-(Dimethylamino)pyridine N-oxide hydrate, 98% CAS No. 1895453-56-1

4-(Dimethylamino)pyridine N-oxide hydrate, 98%

Cat. No. B6335904
CAS RN: 1895453-56-1
M. Wt: 156.18 g/mol
InChI Key: SWSRYFUIVQUFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)pyridine N-oxide hydrate, 98% (4-DMAPNO) is an organic compound belonging to the pyridine family. It is a derivatives of 4-dimethylaminopyridine (4-DMAP) and is widely used in chemical synthesis and research. 4-DMAPNO is a white, crystalline solid with a melting point of 122-124°C and a boiling point of 158-160°C. It is soluble in water and ethanol and insoluble in benzene and chloroform. 4-DMAPNO is a versatile compound with a wide range of applications in scientific research and chemical synthesis.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)pyridine N-oxide hydrate, 98% is not fully understood. However, it is believed to act as an electrophile in chemical reactions, forming covalent bonds with nucleophiles. It is also believed to act as a Lewis acid, forming complexes with Lewis bases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Dimethylamino)pyridine N-oxide hydrate, 98% are not fully understood. However, studies have shown that it can cause liver toxicity in rats and mice when administered orally. Additionally, 4-(Dimethylamino)pyridine N-oxide hydrate, 98% has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

4-(Dimethylamino)pyridine N-oxide hydrate, 98% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, it is soluble in water and ethanol, making it easy to handle and manipulate. However, 4-(Dimethylamino)pyridine N-oxide hydrate, 98% is not soluble in benzene or chloroform, and it is highly reactive, making it difficult to handle in certain laboratory conditions.

Future Directions

The potential future applications of 4-(Dimethylamino)pyridine N-oxide hydrate, 98% are vast. It may be used as a reagent in the synthesis of heterocyclic compounds, pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it may be used as a catalyst or ligand in catalytic reactions, and it may be used as a therapeutic agent to inhibit the enzyme acetylcholinesterase. Finally, further research may be conducted to better understand the biochemical and physiological effects of 4-(Dimethylamino)pyridine N-oxide hydrate, 98%.

Synthesis Methods

The synthesis of 4-(Dimethylamino)pyridine N-oxide hydrate, 98% is typically accomplished through a two-step reaction. The first step involves the reaction of 4-dimethylaminopyridine (4-DMAP) with nitric acid to form 4-dimethylaminopyridine nitrate (4-DMAPN). The second step involves the reaction of 4-DMAPN with sodium hydroxide to form 4-(Dimethylamino)pyridine N-oxide hydrate, 98%. Both steps are typically carried out in aqueous solution and are highly exothermic.

Scientific Research Applications

4-(Dimethylamino)pyridine N-oxide hydrate, 98% is widely used in scientific research and chemical synthesis. It is commonly used as a reagent for the synthesis of heterocyclic compounds, such as pyridines, quinolines, and imidazoles. It is also used in the synthesis of amines and in the preparation of catalysts and ligands for catalytic reactions. In addition, 4-(Dimethylamino)pyridine N-oxide hydrate, 98% is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

properties

IUPAC Name

N,N-dimethyl-1-oxidopyridin-1-ium-4-amine;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.H2O/c1-8(2)7-3-5-9(10)6-4-7;/h3-6H,1-2H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSRYFUIVQUFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)[O-].O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.